N-[2-(1-adamantylthio)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with the molecular formula C19H27N3O3S. This compound features an adamantane moiety, which is known for its stability and unique three-dimensional structure, making it a valuable component in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups that enhance the compound’s reactivity.
Reduction: Reduction reactions can modify the pyrimidine ring, altering its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the pyrimidine carboxamide group interacts with enzymes and receptors, modulating their activity. This dual functionality allows the compound to exert its effects through multiple pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-ADAMANTYLTHIO)ETHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE
- N-[2-(1-ADAMANTYLTHIO)ETHYL]-1,3-DIMETHYL-2,6-DIOXOPYRIMIDINE-4-CARBOXAMIDE
Uniqueness
Compared to similar compounds, N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of the adamantane and pyrimidine carboxamide moieties. This combination provides enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H27N3O3S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[2-(1-adamantylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H27N3O3S/c1-21-15(8-16(23)22(2)18(21)25)17(24)20-3-4-26-19-9-12-5-13(10-19)7-14(6-12)11-19/h8,12-14H,3-7,9-11H2,1-2H3,(H,20,24) |
InChI Key |
NYOAHAHBMPBXJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)NCCSC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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